

# 5-Bromo-4-cyclopentylpyrimidine molecular weight and formula

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## Compound of Interest

Compound Name: 5-Bromo-4-cyclopentylpyrimidine

Cat. No.: B1346386

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An In-Depth Technical Guide to **5-Bromo-4-cyclopentylpyrimidine** and its Significance as a Heterocyclic Building Block

## Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **5-Bromo-4-cyclopentylpyrimidine**, detailing its fundamental molecular properties. Recognizing the specific interests of researchers and drug development professionals, this document also explores the broader context of substituted pyrimidines by examining a structurally related and extensively documented analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which serves as a critical intermediate in the synthesis of targeted cancer therapies.

## Core Compound Profile: 5-Bromo-4-cyclopentylpyrimidine

**5-Bromo-4-cyclopentylpyrimidine** is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleobases and their versatile biological activities.<sup>[1]</sup> The core molecular attributes of this specific compound are summarized below.

## Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For **5-Bromo-4-cyclopentylpyrimidine**, these are:

- Molecular Formula: C<sub>9</sub>H<sub>11</sub>BrN<sub>2</sub> [2][3][4]
- Molecular Weight: 227.10 g/mol [2][3][4]

## Physicochemical Properties

A summary of the key identifiers and properties for **5-Bromo-4-cyclopentylpyrimidine** is presented in Table 1. This data is aggregated from chemical supplier databases and public chemical registries.

Property	Value	Source(s)
CAS Number	951884-32-5	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub>	[2][3][4]
Molecular Weight	227.10	[2][3][4]
IUPAC Name	5-bromo-4-cyclopentylpyrimidine	[2]
Synonyms	5-bromo-4-cyclopentylpyrimidine, (5-Bromopyrimidin-4-yl)cyclopentane	[2][4]
InChI Key	FKYAHCYSOLMPND-UHFFFAOYSA-N	[2]
SMILES	C1CCC(C1)C2=NC=NC=C2Br	[3]

Data Interpretation for the Researcher: The presence of a bromine atom and a pyrimidine core suggests that this molecule is likely a synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. The cyclopentyl group increases the lipophilicity of the molecule, a factor that can be critical for modulating pharmacokinetic properties in drug candidates.

While public, peer-reviewed literature detailing specific synthetic protocols and applications for **5-Bromo-4-cyclopentylpyrimidine** is limited, its structure is indicative of its potential as a

building block in discovery chemistry. To provide a practical, field-proven context, the following sections will discuss a closely related analogue with extensive documentation.

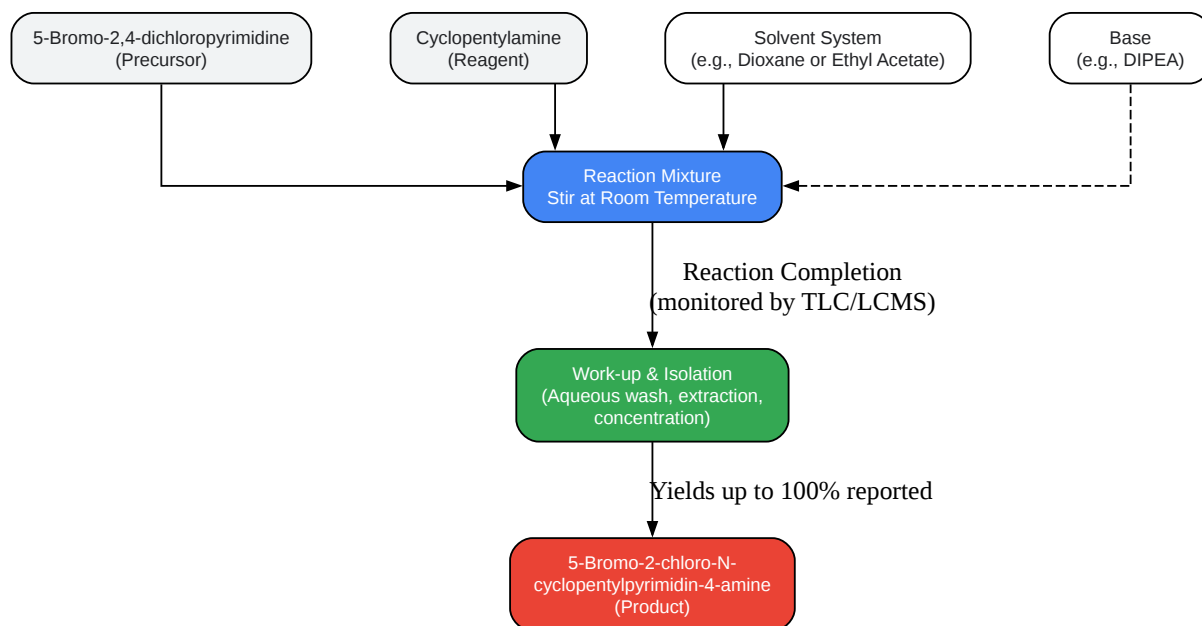
## A Case Study: The Role of a Related Analogue in Drug Development

The compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is structurally similar to the topic compound and serves as a pivotal intermediate in the synthesis of blockbuster anti-cancer drugs, including Palbociclib and Ribociclib.<sup>[5]</sup> Its well-documented synthesis and application provide valuable insights into the utility of cyclopentyl-substituted bromopyrimidines.

This analogue is a key intermediate in the preparation of CDK4/6 inhibitors, which are used to treat certain types of breast cancer.<sup>[6][7]</sup> The inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) leads to cell cycle arrest at the G1 phase, thereby preventing the uncontrolled proliferation of cancer cells.<sup>[6]</sup>

## Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

The synthesis of this key intermediate is a robust and high-yielding process, demonstrating the practical utility of these scaffolds. The general workflow involves the selective N-alkylation of a dichloropyrimidine precursor.



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Caption: Synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

## Detailed Experimental Protocol

The following protocol is a synthesized example based on procedures found in the chemical literature.[7][8][9] It is designed to be self-validating through in-process controls.

Objective: To synthesize 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine from 5-bromo-2,4-dichloropyrimidine.

Materials:

- 5-Bromo-2,4-dichloropyrimidine (1.0 eq)
- Cyclopentylamine (1.2 eq)

- 1,4-Dioxane (solvent)
- Ethyl acetate (for work-up)
- Saturated brine solution
- Anhydrous magnesium sulfate

#### Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in 1,4-dioxane.<sup>[7][8]</sup>
- **Reagent Addition:** At room temperature, add cyclopentylamine (1.2 eq) to the solution dropwise.<sup>[7][8]</sup> The use of a slight excess of the amine ensures the complete consumption of the dichloropyrimidine starting material.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for approximately 6 hours.<sup>[7][8]</sup> The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate.<sup>[7][8]</sup>
- **Purification:** Wash the organic layer sequentially with saturated brine solution. This step removes the water-soluble byproducts and unreacted amine. Dry the organic layer over anhydrous magnesium sulfate.<sup>[7][8]</sup>
- **Isolation:** Filter the drying agent and concentrate the filtrate under reduced pressure. This will yield the product, 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, typically as a light yellow solid.<sup>[7][8]</sup> Literature reports suggest this process can achieve near-quantitative yields.<sup>[7][8]</sup>
- **Characterization:** Confirm the identity and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and LC-MS. The expected mass for the  $[\text{M}+\text{H}]^+$  ion is approximately 276.0 amu.<sup>[8]</sup>

## Conclusion

**5-Bromo-4-cyclopentylpyrimidine**, with a molecular formula of  $C_9H_{11}BrN_2$  and a molecular weight of 227.10 g/mol, is a halogenated heterocyclic compound positioned as a potential building block for chemical synthesis. While detailed application data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are highly relevant to modern drug discovery.

By examining the synthesis and role of the closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, we gain significant insight into the utility of this chemical class. These compounds are not merely academic curiosities; they are enabling intermediates for the synthesis of targeted therapeutics that have a major impact on patient lives. The robust and high-yielding synthesis protocols associated with these pyrimidine derivatives underscore their importance and value to the research, discovery, and drug development communities.

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